![molecular formula C20H31N3O2 B5209616 ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and exhibits pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of EPPC is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, EPPC may reduce the hyperactivity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia and addiction. By activating the serotonin 5-HT1A receptors, EPPC may increase the release of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
EPPC has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and behavior. EPPC has also been shown to reduce the levels of stress hormones such as cortisol and corticosterone, which are elevated in individuals with anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of EPPC is that it exhibits a high degree of selectivity for dopamine D2 and serotonin 5-HT1A receptors, which may reduce the risk of side effects. Another advantage is that it has been shown to be effective in animal models of psychiatric disorders, which suggests that it may have potential therapeutic applications in humans. However, one limitation of EPPC is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic efficacy. Another limitation is that its pharmacokinetics and toxicity profile have not been extensively studied, which may limit its clinical development.
Future Directions
There are several future directions for the research on EPPC. One direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to optimize its pharmacokinetics and toxicity profile to improve its clinical development. Additionally, further research is needed to elucidate its mechanism of action and to identify potential drug targets for the development of new drugs.
Synthesis Methods
The synthesis of EPPC involves the reaction of 1-(2-phenylethyl)piperidine with ethyl piperazine-1-carboxylate in the presence of a suitable solvent and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by column chromatography or recrystallization. The yield of EPPC is typically around 50-60%, and the purity can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
EPPC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models, making it a promising candidate for the treatment of psychiatric disorders. EPPC has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
ethyl 4-[1-(2-phenylethyl)piperidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-20(24)23-16-14-22(15-17-23)19-9-12-21(13-10-19)11-8-18-6-4-3-5-7-18/h3-7,19H,2,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNWOOXDERWUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
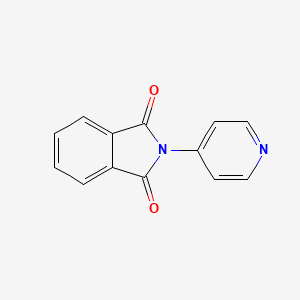
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
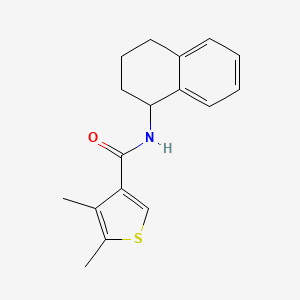
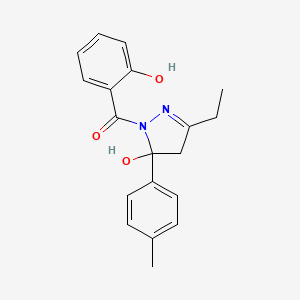
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
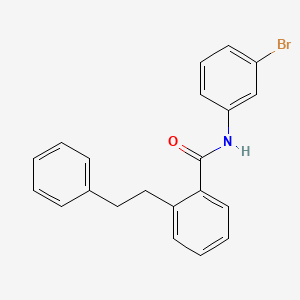

![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

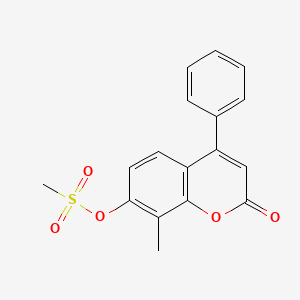
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)